molecular formula C13H18N2O2S B214207 2-(Butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-(Butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B214207
M. Wt: 266.36 g/mol
InChI Key: SSZATXBQCRKJQW-UHFFFAOYSA-N
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Description

2-(Butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as BTA-1, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzothiophene derivatives and has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of 2-(Butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neural activity. 2-(Butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to enhance the activity of GABA receptors, leading to the inhibition of neuronal excitability and the reduction of seizures and anxiety.
Biochemical and Physiological Effects:
2-(Butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to exhibit several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of voltage-gated calcium channels. The compound has also been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases.

Advantages and Limitations for Lab Experiments

2-(Butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, the compound has several limitations, including its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-(Butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential applications in the treatment of neurological disorders, and the elucidation of its mechanism of action at the molecular level.
In conclusion, 2-(Butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. While there is still much to learn about its mechanism of action and potential applications, the compound holds great promise for the development of new drugs and therapies.

Synthesis Methods

The synthesis of 2-(Butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 2-aminobenzothiophene with butyric anhydride in the presence of a catalyst. The resulting product is then treated with ammonia to obtain the final compound. The synthesis of 2-(Butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a multi-step process, and several modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

2-(Butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to exhibit potent anticonvulsant, analgesic, and anxiolytic activities, making it a promising candidate for the development of new drugs.

properties

Product Name

2-(Butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

2-(butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C13H18N2O2S/c1-2-5-10(16)15-13-11(12(14)17)8-6-3-4-7-9(8)18-13/h2-7H2,1H3,(H2,14,17)(H,15,16)

InChI Key

SSZATXBQCRKJQW-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N

Canonical SMILES

CCCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N

Origin of Product

United States

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